4-(Methylsulfanyl)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine
Overview
Description
4-(Methylsulfanyl)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine is a compound that features a pyrimidine ring substituted with a methylsulfanyl group, a pyridinyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfanyl)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine typically involves the formation of the pyrimidine ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-4-(methylsulfanyl)pyrimidine with 2-pyridylboronic acid in the presence of a palladium catalyst can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfanyl)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted pyrimidines depending on the nucleophile used
Scientific Research Applications
4-(Methylsulfanyl)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Methylsulfanyl)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the pyridinyl and methylsulfanyl groups can modulate its activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfanyl)-2-(2-pyridinyl)pyrimidine: Lacks the trifluoromethyl group, which can affect its chemical properties and biological activity.
2-(2-Pyridinyl)-6-(trifluoromethyl)pyrimidine: Lacks the methylsulfanyl group, which can influence its reactivity and applications.
Uniqueness
4-(Methylsulfanyl)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine is unique due to the presence of all three substituents, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the pyridinyl and methylsulfanyl groups contribute to its reactivity and potential bioactivity .
Properties
IUPAC Name |
4-methylsulfanyl-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3S/c1-18-9-6-8(11(12,13)14)16-10(17-9)7-4-2-3-5-15-7/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQLCRIOFUERCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC(=C1)C(F)(F)F)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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